(R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane
Overview
Description
®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine is a chiral amine compound that has garnered interest due to its potential applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a chiral center at the propane-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine can be achieved through various methods, including biocatalytic approaches and chemical synthesis. One notable method involves the use of transaminases, which offer an environmentally friendly and economically attractive route. Immobilized whole-cell biocatalysts with ®-transaminase activity can be employed to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the asymmetric synthesis to achieve high conversion rates and enantiomeric excess. The use of immobilized biocatalysts in large-scale reactors allows for efficient production while maintaining the desired enantiopurity .
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral properties.
Mechanism of Action
The mechanism of action of ®-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine involves its interaction with specific molecular targets. It acts as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine: A structurally similar compound with an ethyl group instead of a benzyl group.
4-Methoxyamphetamine: A related compound with similar pharmacological properties.
Uniqueness
Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPWMGXKOKNFD-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-60-5 | |
Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, (αR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ7KY228M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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